

Commercial Availability & Technical Guide: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine[1]

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Compound of Interest

Compound Name: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Cat. No.: B13537318

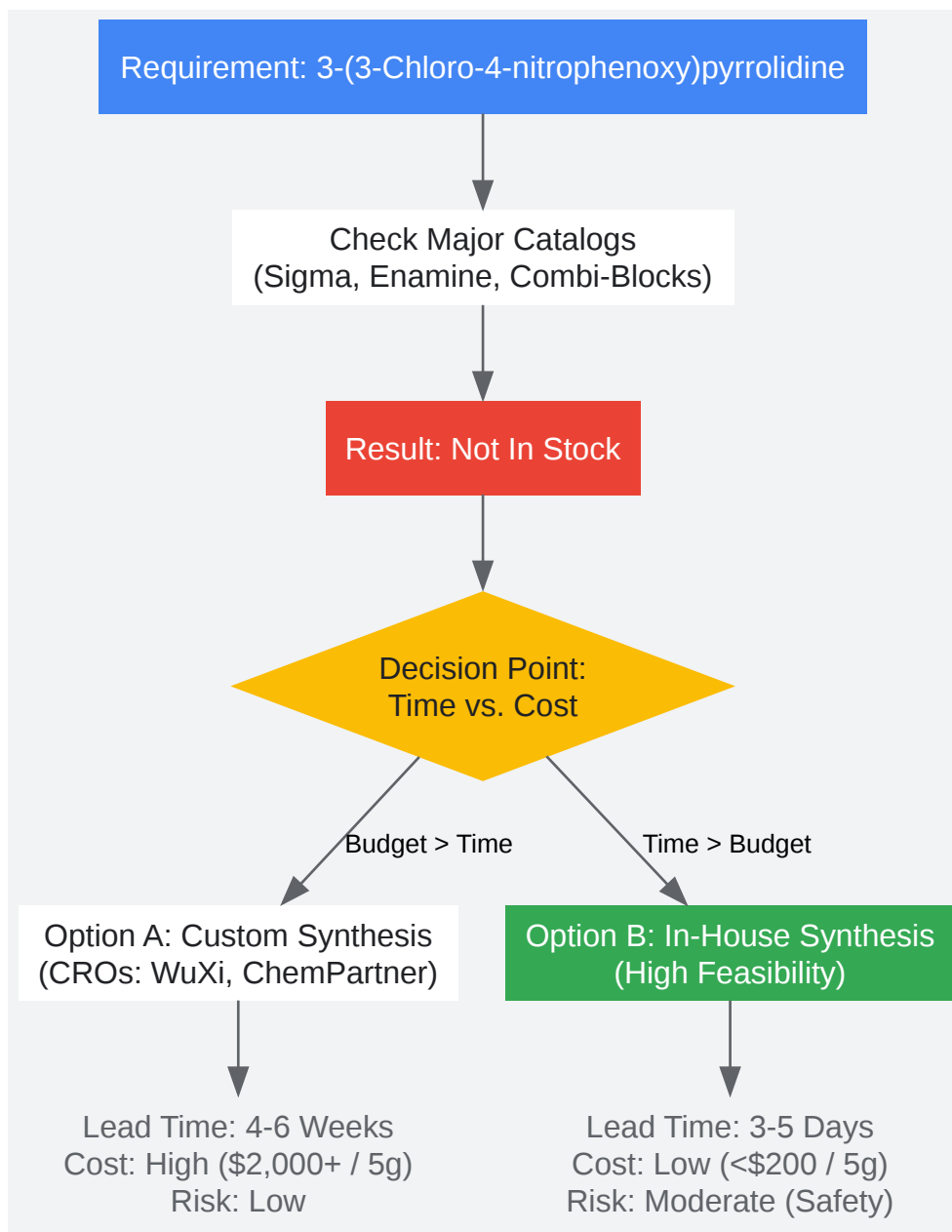
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Executive Summary: Commercial Status

Current Market Status: Non-Stock / Custom Synthesis Only Unlike its fluorinated analogs (e.g., 3-(3-chloro-4-fluorophenoxy)pyrrolidine), the specific 3-chloro-4-nitro variant is not a standard catalog item at major global distributors (Sigma-Aldrich, Fisher, VWR).[1] It is classified as a "Make-to-Order" building block.[1]

Sourcing Decision Matrix

Researchers requiring this compound have two primary pathways: Custom Synthesis (Outsourced) or In-House Synthesis.[1]



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Figure 1: Sourcing decision tree highlighting the trade-off between lead time and resource allocation.

Technical Profile & Scaffold Analysis

This compound serves as a critical pharmacophore linker.[1] The pyrrolidine nitrogen offers a handle for reductive amination or amide coupling, while the nitro group is a "masked" aniline, ready for reduction to form bi-aryl amine systems common in kinase inhibitors.[1]

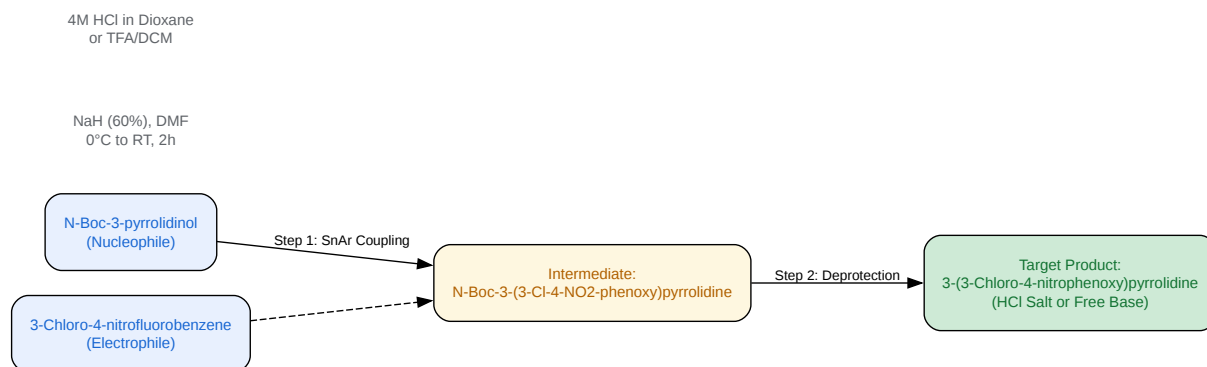
Property	Specification
Chemical Name	3-(3-Chloro-4-nitrophenoxy)pyrrolidine
Molecular Formula	C ₁₀ H ₁₁ ClN ₂ O ₃
Molecular Weight	242.66 g/mol
LogP (Predicted)	~1.8 (Lipophilic, good membrane permeability)
pKa (Pyrrolidine)	~9.5 (Secondary amine)
Stereochemistry	Available as Racemic, (R)-, or (S)- enantiomers depending on starting material.[1][2]

In-House Synthesis Protocol (Recommended)

Given the commercial scarcity, in-house synthesis is the most efficient strategy.[1] The route utilizes a Nucleophilic Aromatic Substitution (S_NAr) followed by acidolytic deprotection.[1]

Reaction Pathway

The synthesis relies on the high reactivity of 3-chloro-4-nitrofluorobenzene.[1] The fluorine atom, located para to the nitro group, is a superior leaving group compared to chlorine, ensuring regioselectivity at the 4-position relative to the nitro group (or 1-position relative to the ring).[1]



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Figure 2: Two-step synthetic pathway yielding the target scaffold from commodity precursors.

Step-by-Step Methodology

Step 1: SNAr Coupling

Reagents:

- N-Boc-3-hydroxypyrrolidine (1.0 equiv) [CAS: 101469-92-5][1]
- 3-Chloro-4-nitrofluorobenzene (1.1 equiv) [CAS: 350-30-1][1]
- Sodium Hydride (60% dispersion in oil) (1.2 equiv)[1]
- Solvent: Anhydrous DMF or THF

Protocol:

- Activation: In a flame-dried flask under N₂, dissolve N-Boc-3-hydroxypyrrolidine in anhydrous DMF (0.2 M). Cool to 0°C.[1]

- Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. Note: H₂ gas is generated; ensure venting.
- Addition: Add 3-chloro-4-nitrofluorobenzene dropwise (dissolved in minimal DMF).
- Reaction: Allow warming to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1]
- Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with water and brine (critical to remove DMF).[1] Dry over Na₂SO₄ and concentrate.
- Purification: Flash column chromatography (SiO₂).[1] Elute with 10-30% EtOAc in Hexanes. [1]

Step 2: Boc-Deprotection

Protocol:

- Dissolve the intermediate in 1,4-dioxane (or DCM).[1]
- Add 4M HCl in dioxane (5–10 equiv) at 0°C.
- Stir at RT for 2 hours. A white precipitate (the amine hydrochloride salt) often forms.[1]
- Isolation: Filter the solid and wash with Et₂O.[1] If no solid forms, concentrate to dryness to obtain the crude HCl salt.[1]

Quality Control & Validation

To ensure data integrity for downstream biological assays, the compound must meet specific QC criteria.

Test	Acceptance Criteria	Method
1H NMR (DMSO-d ₆)	Consistent structure; integration matches 3 aromatic protons, 7 pyrrolidine protons.	400 MHz+ NMR
LCMS Purity	>95% (UV 254 nm)	Reverse Phase C18
Appearance	White to pale yellow solid (HCl salt)	Visual Inspection
Residual Solvent	<5000 ppm (DMF/EtOAc)	GC-Headspace or 1H NMR

Mechanistic Note: The chlorine atom at the 3-position is significantly less reactive than the fluorine at the 4-position (activated by the para-nitro group).[1] However, avoid using excessive heat (>80°C) during the SNAr step to prevent minor side reactions at the chlorine site [1].[1]

Safety & Handling

- Nitroaromatics: While this specific compound is stable, nitro-substituted aromatics can be energetic.[1] Avoid heating crude reaction mixtures to dryness if unreacted reagents are present.[1]
- Sodium Hydride: Reacts violently with water.[1] Use inert atmosphere (Argon/Nitrogen).[1][3]
- Skin Sensitization: Benzylic halides and nitro-compounds are potential sensitizers.[1] Handle with nitrile gloves and work in a fume hood.[1]

References

- Nucleophilic Aromatic Substitution (SNAr) Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine. Chemical Reviews, 49(2), 273-412.[1] [Link](#)[1]
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- 3. orgsyn.org [orgsyn.org]
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